

confirming the identity of "cis-11,12-methyleneoctadecanoyl-CoA" with authentic standards

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Compound of Interest

Compound Name: *cis-11,12-methyleneoctadecanoyl-CoA*

Cat. No.: B15549934

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Confirming the Identity of **cis-11,12-methyleneoctadecanoyl-CoA**: A Comparative Guide

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and signaling, the unambiguous identification of key metabolites is paramount. This guide provides a comprehensive comparison of methodologies for confirming the identity of **cis-11,12-methyleneoctadecanoyl-CoA**, a significant cyclopropane fatty acyl-CoA, against an authentic standard. The protocols and data presented herein offer a framework for the rigorous validation of experimental findings.

Comparison of Analytical Methods

The primary method for the definitive identification and quantification of **cis-11,12-methyleneoctadecanoyl-CoA** is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers superior sensitivity and specificity compared to other methods like Gas Chromatography (GC) which requires derivatization of the fatty acid portion and does not analyze the intact CoA ester.

Analytical Method	Principle	Advantages	Disadvantages
LC-MS/MS	Separation by reverse-phase liquid chromatography followed by mass analysis of the intact molecule and its fragments.	High sensitivity and specificity; allows for the analysis of the intact acyl-CoA; provides structural information through fragmentation patterns.	Requires specialized and expensive instrumentation; matrix effects can influence quantification.
GC-MS	Derivatization to fatty acid methyl esters (FAMEs), separation by gas chromatography, and mass analysis.	Excellent for fatty acid profiling; established libraries for FAMES.	Indirect analysis of the acyl-CoA; derivatization can introduce artifacts; not suitable for the intact CoA ester.
NMR Spectroscopy	Analysis of the nuclear magnetic resonance of atoms within the molecule.	Provides detailed structural information without the need for standards in some cases.	Lower sensitivity compared to MS; requires larger amounts of pure sample.

Experimental Data: LC-MS/MS Comparison

The following table summarizes the expected results from an LC-MS/MS analysis comparing a biologically derived sample suspected to be **cis-11,12-methyleneoctadecanoyl-CoA** with a synthesized authentic standard.

Parameter	Authentic Standard	Experimental Sample	Acceptance Criteria
Retention Time (min)	12.5	12.5	± 0.1 min of the authentic standard
Precursor Ion (m/z)	1048.5	1048.5	± 0.5 m/z of the theoretical mass
Product Ion 1 (m/z)	541.5 (Neutral Loss of 507)	541.5	Presence of the characteristic fragment
Product Ion 2 (m/z)	428.1 (CoA moiety)	428.1	Presence of the characteristic fragment
Area Ratio (Product 1/Product 2)	2.3	2.2	± 15% of the authentic standard
Purity (%)	>98	To be determined	N/A

Experimental Protocols

Synthesis of Authentic **cis-11,12-methyleneoctadecanoyl-CoA** Standard

A common method for the synthesis of long-chain fatty acyl-CoAs is through the activation of the corresponding free fatty acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with Coenzyme A.

Materials:

- **cis-11,12-methyleneoctadecanoic acid (lactobacillic acid)**
- **N,N'-Dicyclohexylcarbodiimide (DCC)**
- **N-Hydroxysuccinimide (NHS)**
- **Coenzyme A trilithium salt**

- Anhydrous Dichloromethane (DCM)
- Sodium bicarbonate buffer (0.5 M, pH 8.0)
- Solid Phase Extraction (SPE) C18 cartridges

Procedure:

- Activation of the Fatty Acid: Dissolve **cis-11,12-methyleneoctadecanoic acid** (1.1 eq) and **NHS** (1.2 eq) in anhydrous DCM. Add **DCC** (1.1 eq) and stir the reaction mixture at room temperature for 4 hours.
- Formation of NHS Ester: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Evaporate the solvent under reduced pressure to obtain the crude NHS ester.
- Reaction with Coenzyme A: Dissolve the crude NHS ester in a minimal amount of DCM. In a separate vial, dissolve **Coenzyme A** trilithium salt (1 eq) in the sodium bicarbonate buffer.
- Synthesis of Acyl-CoA: Add the NHS ester solution dropwise to the **Coenzyme A** solution with vigorous stirring. Let the reaction proceed at room temperature for 2 hours.
- Purification: Acidify the reaction mixture to pH 3-4 with dilute HCl. Purify the **cis-11,12-methyleneoctadecanoyl-CoA** using a C18 SPE cartridge. Wash the cartridge with acidic water to remove unreacted **Coenzyme A** and salts, and then elute the product with a methanol/water mixture.
- Verification: Confirm the identity and purity of the synthesized standard by LC-MS/MS.

Sample Preparation and LC-MS/MS Analysis

Sample Extraction from Biological Matrix (e.g., Bacterial Cell Pellet):

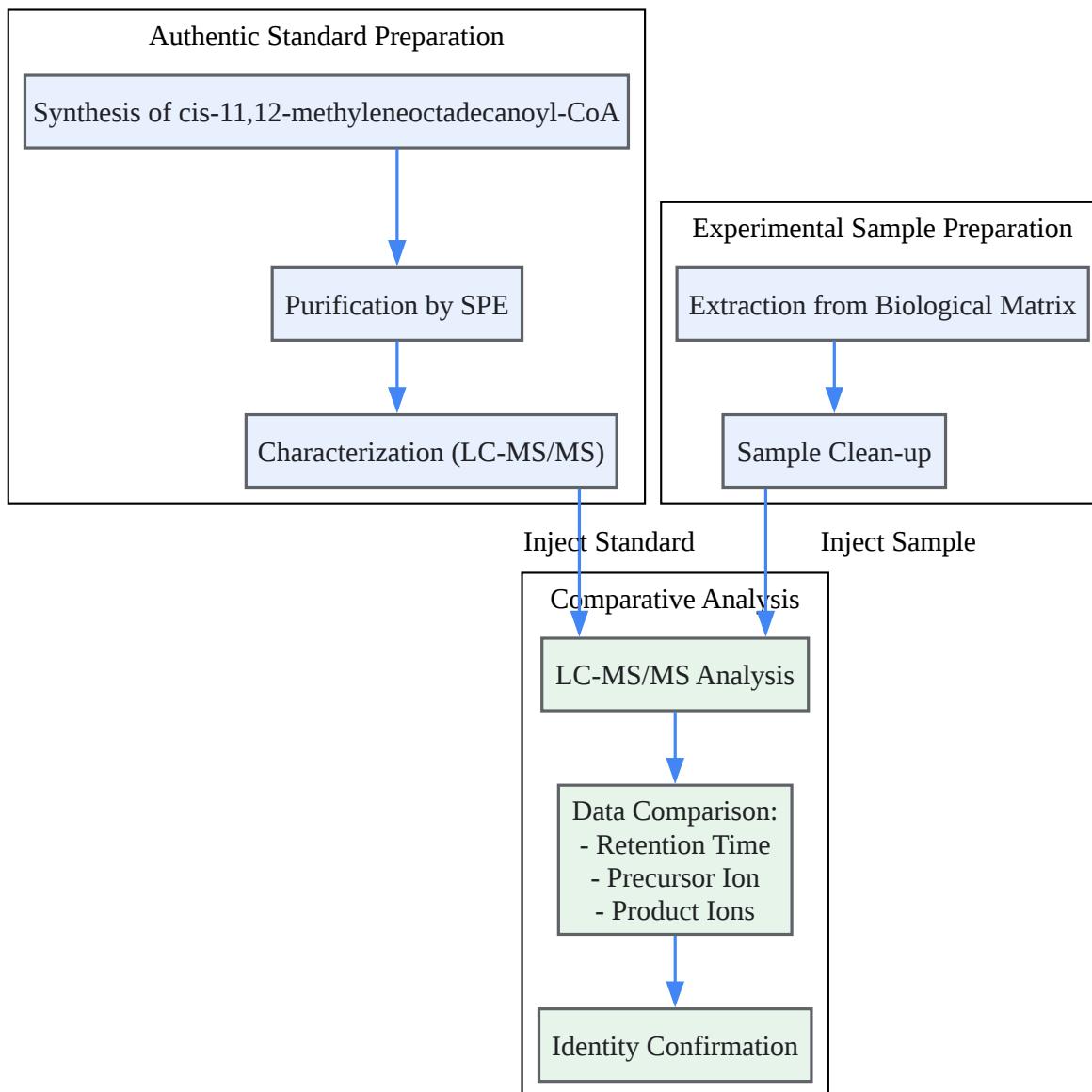
- Homogenize the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).
- Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

- Collect the supernatant and dry it under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

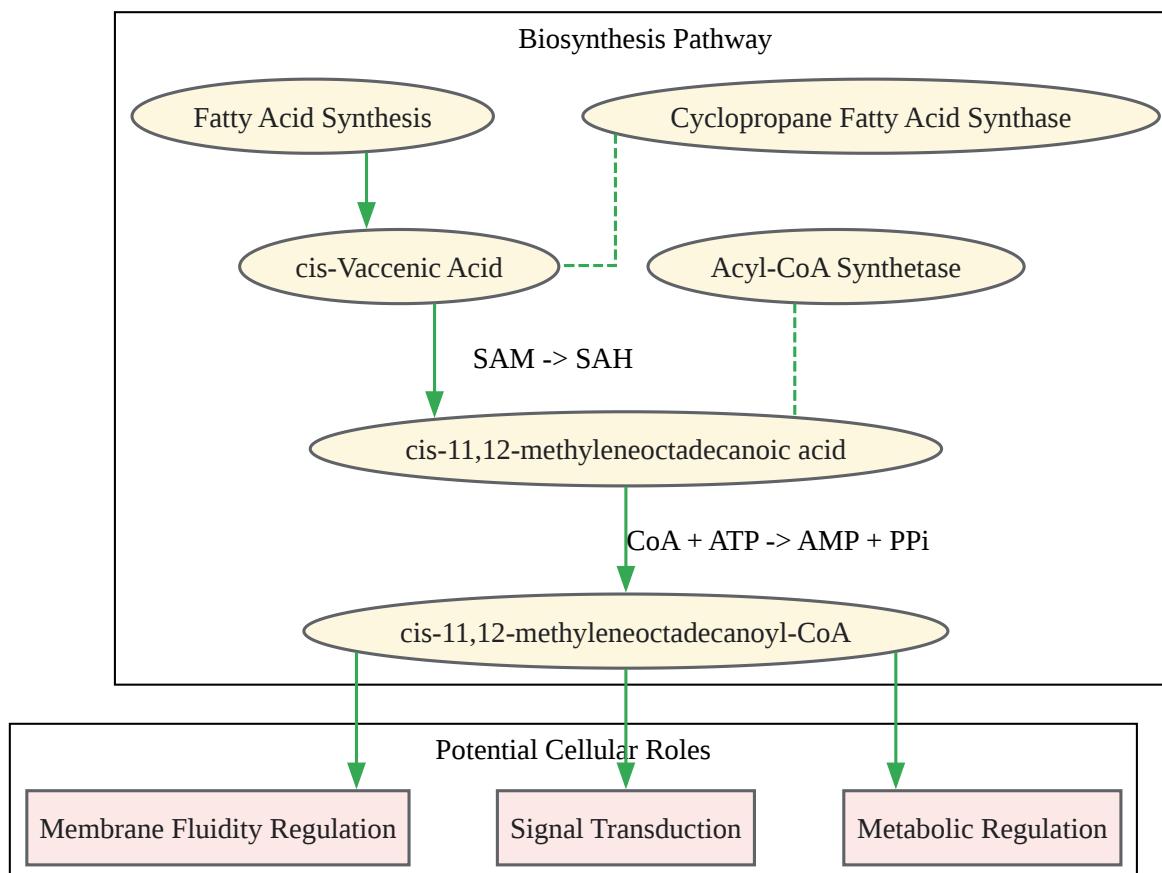
LC-MS/MS Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: 10 mM ammonium acetate in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
 - Precursor Ion: m/z 1048.5 ($[M+H]^+$).
 - Product Ion 1 (for quantification): m/z 541.5 (corresponding to the neutral loss of the 3'- phosphoadenosine diphosphate moiety).[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Product Ion 2 (for confirmation): m/z 428.1 (corresponding to the CoA moiety fragment).[\[1\]](#)[\[3\]](#)

Visualizations

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Caption: Workflow for the confirmation of **cis-11,12-methyleneoctadecanoyl-CoA** identity.



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Caption: Biosynthesis and potential roles of **cis-11,12-methyleneoctadecanoyl-CoA**.

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